molecular formula C16H13ClN2O2S B2873913 (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-11-1

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2873913
CAS No.: 338417-11-1
M. Wt: 332.8
InChI Key: WKBODZAGYCZAKJ-OQLLNIDSSA-N
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Description

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzothiazinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-4H-1,4-benzothiazin-3-one with 4-methoxyaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is unique due to its specific chemical structure and the presence of both chloro and methoxyanilino groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-21-12-5-3-11(4-6-12)18-9-15-16(20)19-13-7-2-10(17)8-14(13)22-15/h2-9,18H,1H3,(H,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBODZAGYCZAKJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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